molecular formula C23H21N3O3S2 B12146645 N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12146645
M. Wt: 451.6 g/mol
InChI Key: IWOQCOAQKYULLB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine moiety. Key structural elements include:

  • A 4-methylphenyl group at position 5 of the thieno[2,3-d]pyrimidine ring.
  • A sulfanyl (-S-) linker at position 4, connecting the core to an acetamide group.
  • The acetamide is substituted with a 3,5-dimethoxyphenyl group, contributing to its electronic and steric profile.

Physicochemical data from synthesis studies include a melting point of 204–205°C, LC-MS molecular ion peak at m/z 376.0 [M+H]⁺, and a 58% yield in its reported synthesis . The compound’s structure is confirmed via ¹H NMR, with characteristic signals for aromatic protons (δ 7.04–8.53 ppm) and distinct methyl group resonances (δ 2.03–2.33 ppm) .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S2/c1-14-4-6-15(7-5-14)19-11-30-22-21(19)23(25-13-24-22)31-12-20(27)26-16-8-17(28-2)10-18(9-16)29-3/h4-11,13H,12H2,1-3H3,(H,26,27)

InChI Key

IWOQCOAQKYULLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the dimethoxyphenyl group and the sulfanylacetamide moiety through nucleophilic substitution and coupling reactions. The reaction conditions may vary, but common reagents include bases, acids, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Reactions

N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May produce thiol or amine derivatives.
  • Substitution : Allows for the introduction of new functional groups.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired outcome.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent . Preliminary studies suggest it may exhibit:

  • Anticancer Properties : Research indicates that compounds within this class may inhibit specific protein kinases involved in cancer progression. The structural components of this compound suggest interactions with various biological targets, including kinases that regulate cellular signaling pathways .

The compound may also be studied for its potential antimicrobial and anti-inflammatory properties. The presence of the dimethoxy and methylphenyl substituents could enhance its biological activity by affecting its interaction with biological targets.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with tailored properties .

Material Science

The compound's unique chemical properties may also find applications in developing new materials or catalysts. Its reactivity can be harnessed in industrial processes to create innovative chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide ()

  • Core Structure: 6-oxo-1,6-dihydropyrimidine (non-fused) vs. thieno[2,3-d]pyrimidine (fused).
  • Substituents :
    • 4-ethylphenyl sulfonyl group at position 5 (vs. 4-methylphenyl in the target compound).
    • Sulfonyl (-SO₂-) moiety (electron-withdrawing) vs. thienyl (electron-rich).
  • Implications: The sulfonyl group may reduce lipophilicity compared to the target compound’s methylphenyl-thieno core.

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide ()

  • Core Structure: Cyclopenta-fused thieno[2,3-d]pyrimidine with a tetrahydro ring system.
  • Substituents :
    • 4-chlorophenyl at position 3 (vs. 4-methylphenyl at position 5 in the target).
    • 3,5-dimethylphenyl acetamide (vs. 3,5-dimethoxyphenyl).
  • Chlorine’s electronegativity may alter electronic properties compared to the methyl group in the target compound.

N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Core Structure: 1,2,4-Triazole (non-fused heterocycle) vs. fused thieno-pyrimidine.
  • Substituents :
    • 4-methylphenyl and 4-pyridinyl groups on the triazole ring.
  • Implications :
    • The triazole core introduces a smaller heterocycle with distinct hydrogen-bonding capabilities.
    • Pyridinyl substitution may enhance solubility due to nitrogen’s polarity.

Thieno[2,3-d]pyrimidin-4-yl Derivatives as MCL-1/BCL-2 Inhibitors ()

  • Core Structure: Shared thieno[2,3-d]pyrimidine core with the target compound.
  • Substituents: 4-hydroxy-3-chloro-2-methylphenyl and 2-methoxybenzene-propanoic acid chains.
  • These derivatives exhibit anticancer activity via inhibition of apoptosis regulators MCL-1 and BCL-2, hinting at possible therapeutic applications for the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity
Target Compound Thieno[2,3-d]pyrimidine 4-methylphenyl, 3,5-dimethoxyphenyl 375.44 204–205 Not reported
N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide 1,6-Dihydropyrimidine 4-ethylphenyl sulfonyl ~452.54 (estimated) Not reported Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Cyclopenta-fused thieno-pyrimidine 4-chlorophenyl, 3,5-dimethylphenyl ~511.03 (estimated) Not reported Not reported
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-methylphenyl, 4-pyridinyl ~474.55 (estimated) Not reported Not reported
Thieno[2,3-d]pyrimidin-4-yl propanoic acid derivatives Thieno[2,3-d]pyrimidine 4-hydroxy-3-chloro-2-methylphenyl, propanoic acid ~500–550 (estimated) Not reported MCL-1/BCL-2 inhibition

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is often associated with various pharmacological activities. The presence of methoxy groups and a sulfanyl moiety enhances its chemical reactivity and biological potential.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of thienopyrimidine derivatives against various bacterial strains. The results showed that certain derivatives demonstrated effective inhibition against Pseudomonas aeruginosa and Bacillus species, suggesting that this compound may possess similar properties due to its structural characteristics .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated in several studies. Notably:

  • Acetylcholinesterase (AChE) Inhibition : A related study on sulfonamide derivatives revealed substantial inhibitory activity against AChE, which is crucial for developing treatments for Alzheimer's disease . Given the structural similarities, it can be hypothesized that this compound may also exhibit AChE inhibitory effects.
  • α-Glucosidase Inhibition : The compound's potential to inhibit α-glucosidase could be relevant for managing Type 2 diabetes mellitus (T2DM). Preliminary data suggest that similar thienopyrimidine compounds have shown promising results in inhibiting this enzyme .

3. Anti-inflammatory Activity

Anti-inflammatory properties are critical for many therapeutic applications. Recent research has highlighted the anti-inflammatory effects of thienopyrimidine derivatives through COX enzyme inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A6.746.12
Compound B0.04 ± 0.090.04 ± 0.02
This compoundTBDTBD

The above table illustrates the comparative effectiveness of various compounds in inhibiting COX enzymes, which are pivotal in inflammatory processes . Although specific IC50 values for this compound are not yet available, its structural analogs suggest a potential for significant anti-inflammatory activity.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related thienopyrimidine compounds:

  • Study on Antimicrobial Efficacy : A recent study synthesized various thienopyrimidine derivatives and tested their efficacy against multiple pathogens. The results indicated that specific modifications in the structure led to enhanced antimicrobial activity .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory profiles of thienopyrimidine derivatives against AChE and α-glucosidase. The findings suggested that structural modifications significantly influenced their inhibitory capacities .

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